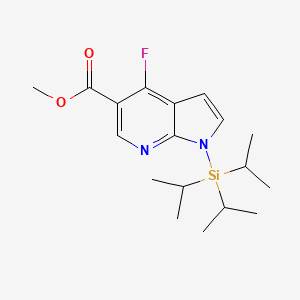

Methyl 4-fluoro-1-(triisopropylsilanyl)-7-azaindole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-fluoro-1-(triisopropylsilanyl)-7-azaindole-5-carboxylate, or M4FTA, is an organic compound that is used in a variety of scientific research applications. It is a versatile molecule that has a wide range of properties and can be used to explore different biochemical and physiological effects.

Scientific Research Applications

Synthesis and Intermediate Applications

Methyl 4-fluoro-1-(triisopropylsilanyl)-7-azaindole-5-carboxylate serves as a key intermediate in the synthesis of various biologically active compounds. For instance, it is utilized in the preparation of HIV non-nucleoside reverse transcriptase inhibitors, demonstrating its critical role in antiviral drug development (Mayes et al., 2010). Additionally, its derivatives have been explored for their antioxidant and antimicrobial activities, showing significant inhibition against both Gram-positive and Gram-negative bacterial strains (Battula et al., 2017). This indicates a broad spectrum of potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Medicinal Chemistry and Drug Development

In medicinal chemistry, the compound's derivatives have found applications as synthons for dipeptidyl peptidase IV inhibitors, showcasing their utility in diabetes treatment (Singh & Umemoto, 2011). The compound also plays a role in the synthesis of 7-azaindoles, a class of compounds with potential applications in OLEDs, sensors, and bio-imaging tools due to their aggregate-induced emission properties (Cardoza, Das, & Tandon, 2019). Furthermore, it has been implicated in the development of novel quinolone antibacterial agents, highlighting its importance in addressing antibiotic resistance (Hayashi et al., 2002).

Advanced Synthesis Techniques

Advanced synthesis techniques involving this compound have led to the development of selective dopamine transporter ligands, which are crucial for molecular imaging in neurological research (Riss & Roesch, 2009). These ligands offer insights into the dopaminergic system, providing tools for the study of neurological disorders such as Parkinson's disease and schizophrenia.

Mechanism of Action

Target of Action

Similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

It’s likely that it interacts with its targets through a process similar to the suzuki–miyaura coupling reaction . This reaction involves the formation of carbon-carbon bonds through the interaction of an organoboron compound with a halide or pseudohalide .

Biochemical Pathways

It’s plausible that it could be involved in pathways related to the suzuki–miyaura coupling reaction , which is a key process in organic synthesis.

Pharmacokinetics

Similar compounds are known to be relatively stable and readily prepared , which could suggest favorable bioavailability.

Result of Action

Given its potential role in suzuki–miyaura coupling reactions , it could contribute to the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis.

Action Environment

Similar compounds are known to be relatively stable , suggesting that they may be resistant to various environmental factors.

Properties

IUPAC Name |

methyl 4-fluoro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27FN2O2Si/c1-11(2)24(12(3)4,13(5)6)21-9-8-14-16(19)15(18(22)23-7)10-20-17(14)21/h8-13H,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCYLQFNGHAFPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)C(=O)OC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27FN2O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80458161 |

Source

|

| Record name | Methyl 4-fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685513-92-2 |

Source

|

| Record name | Methyl 4-fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

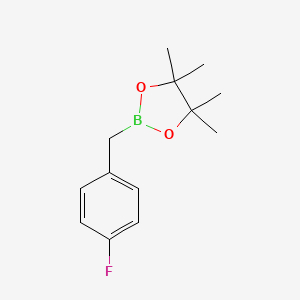

![2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene](/img/structure/B1313656.png)